Kongensin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

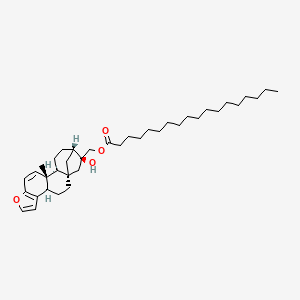

Kongensin A is a natural product isolated from the plant Croton kongensis. It has garnered significant interest due to its potent biological activities, particularly its ability to inhibit necroptosis and induce apoptosis. This compound has been identified as a non-canonical inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in various cellular processes .

作用机制

Target of Action

Kongensin A (KA), a natural product derived from Croton kongensis, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a crucial chaperone protein that plays a key role in various cellular processes, including the stabilization and maintenance of sterol regulatory element binding protein (SREBP) activity .

Mode of Action

KA acts as an HSP90 inhibitor . It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 . This binding disrupts the interaction of HSP90 with its co-chaperone CDC37 , leading to the inhibition of key necroptosis kinase RIPK3 .

Biochemical Pathways

KA’s action on HSP90 impacts the sterol regulatory element-binding proteins (SREBPs) pathway . SREBPs are transcription factors that regulate lipid homeostasis. By inhibiting HSP90, KA suppresses de novo lipogenesis (DNL) and reduces the amounts of mature SREBPs . KA promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway . It also decreases the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .

Pharmacokinetics

It’s known that ka is administered orally

Result of Action

KA has shown promising results in improving hyperlipidemia, hepatic steatosis, and insulin resistance . In a study, mice given a high-fat diet (HFD) and received KA showed improved hyperlipidemia, fatty liver, and insulin resistance, as well as reduced body weight . These effects were observed with no significant alteration in food intake .

Action Environment

The action of KA can be influenced by various environmental factors. For instance, diet can significantly impact the efficacy of KA. In the aforementioned study, the mice were given a high-fat diet, which is known to induce obesity and related metabolic disorders . The administration of KA in this environment led to significant improvements in the health conditions of the mice . .

生化分析

Biochemical Properties

Kongensin A plays a key role in biochemical reactions by interacting with various enzymes and proteins. It acts as an HSP90β inhibitor . HSP90, a crucial chaperone, plays a key role in de novo lipogenesis (DNL) by stabilizing and maintaining sterol regulatory element binding protein (SREBP) activity . This compound promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can potentially decrease lipid content at the cellular level . In vitro, this compound suppressed DNL and reduced the amounts of mSREBPs . It also decreased the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 and dissociates HSP90 from its cochaperone CDC37 . This leads to inhibition of RIP3-dependent necroptosis and promotion of apoptosis in multiple cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Kongensin A involves several steps, including the isolation of the compound from Croton kongensis. The synthetic route typically includes the use of bioorthogonal ligation methods to identify and isolate the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes. The use of advanced chromatographic techniques and large-scale bioreactors are being explored to increase the efficiency of production .

化学反应分析

Types of Reactions

Kongensin A undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different biological activities. These derivatives are studied for their potential therapeutic applications .

科学研究应用

Kongensin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of necroptosis and apoptosis.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: Studied for its potential use in the development of new drugs and therapeutic agents.

相似化合物的比较

Similar Compounds

Geldanamycin: Another HSP90 inhibitor with a different mode of action.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

Radicicol: A natural product that inhibits HSP90 by binding to its ATP-binding domain.

Uniqueness of Kongensin A

This compound is unique due to its non-canonical mode of action, specifically its ability to covalently bind to HSP90 and disrupt its interaction with CDC37. This novel mechanism distinguishes it from other HSP90 inhibitors and highlights its potential as a therapeutic agent .

属性

IUPAC Name |

[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWPMNNBHROPI-ASAQZKIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Kongensin A? What makes it a "non-canonical" HSP90 inhibitor?

A1: this compound inhibits programmed necrosis (necroptosis) by targeting Heat Shock Protein 90 (HSP90) []. Unlike typical HSP90 inhibitors that bind to the ATP-binding pocket, this compound covalently modifies cysteine 420 within HSP90 []. This non-canonical interaction disrupts the association between HSP90 and CDC37, a co-chaperone essential for the stability and function of RIP3 kinase []. As RIP3 kinase activation is crucial for necroptosis execution, this compound effectively blocks this cell death pathway.

Q2: Can you elaborate on the structural features of this compound and its isolation source?

A2: this compound is a diterpene natural product, specifically classified as an ent-8,9-secokaurane diterpene []. It was first isolated from the aerial parts of Croton kongensis alongside two other novel compounds, Kongensin B and C []. These compounds exhibit an uncommon oxygenation pattern, featuring an acetate or hydroxyl group at C(1) along with a Δ8(14) unsaturation in this compound or an 8,14-epoxide function in Kongensin B and C []. Unfortunately, the provided research excerpts do not contain details on the molecular formula, weight, or spectroscopic data for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

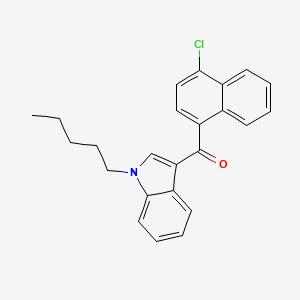

![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

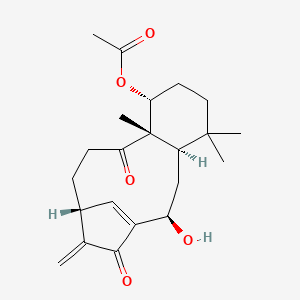

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)